1-(4-Isocyanatophenyl)-1H-pyrrole

Description

Structural Framework and Synthetic Significance

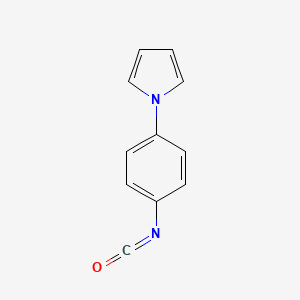

The structural framework of 1-(4-Isocyanatophenyl)-1H-pyrrole consists of a five-membered aromatic pyrrole (B145914) ring linked at the nitrogen atom to a benzene (B151609) ring at the para-position, which in turn bears an isocyanate (-N=C=O) functional group. This arrangement results in a rigid, planar structure with specific electronic characteristics derived from the delocalized π-electron systems of both aromatic rings.

| Property | Value |

| Molecular Formula | C₁₁H₈N₂O sigmaaldrich.com |

| Molecular Weight | 184.19 g/mol sigmaaldrich.com |

| IUPAC Name | This compound |

| SMILES String | O=C=NC1=CC=C(N2C=CC=C2)C=C1 sigmaaldrich.com |

| InChI Key | XZPOEEDBGHTYQC-UHFFFAOYSA-N sigmaaldrich.com |

| CAS Number | 857283-60-4 |

The synthesis of N-substituted pyrroles is a well-established area of organic chemistry. rsc.org A common and efficient method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For this compound, a plausible synthetic route would begin with the synthesis of the precursor, 1-(4-aminophenyl)-1H-pyrrole. This intermediate can be prepared by reacting 4-phenylenediamine or a related precursor with 2,5-dimethoxytetrahydrofuran (B146720) under acidic conditions. Subsequently, the amino group of 1-(4-aminophenyl)-1H-pyrrole can be converted to the target isocyanate group. This transformation is typically achieved through phosgenation, using phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene (B27547).

The synthetic significance of this compound lies in its role as a bifunctional building block. The pyrrole ring can be further functionalized through electrophilic substitution reactions, while the isocyanate group serves as a powerful handle for introducing the pyrrole moiety into larger molecular architectures through the formation of stable urea (B33335), urethane (B1682113), or amide linkages. Isocyanide-based multicomponent reactions (I-MCRs) represent another advanced strategy for creating highly substituted pyrroles in a single step, highlighting the versatility of synthetic approaches to this important heterocyclic core. rsc.orgrsc.org

Research Trajectory and Evolving Relevance in Advanced Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds with anticancer, antimicrobial, and antiviral properties. nih.govnih.gov Its presence is often crucial for binding to biological targets. nih.gov Consequently, pyrrole derivatives are continuously explored as building blocks for new therapeutic agents. nih.govmdpi.com For instance, 3-aroyl-1-arylpyrrole derivatives have been investigated as potent inhibitors of tubulin polymerization for anticancer applications. mdpi.com

The evolving relevance of this compound stems from its potential as a molecular linker and a monomer in materials science and medicinal chemistry. The reactive isocyanate group allows for its covalent attachment to polymers, surfaces, or biomolecules. This feature is particularly useful in the development of advanced materials. For example, related pyrrole compounds have been used as coupling agents to functionalize carbon black for use in high-performance elastomers, demonstrating the ability of the pyrrole moiety to modify material properties. polimi.it

In the realm of polymer chemistry, the compound can be used as a monomer in step-growth polymerization. Reacting it with diols or diamines would produce polyurethanes or polyureas, respectively. The incorporation of the 1-phenylpyrrole (B1663985) unit into the polymer backbone is expected to impart specific thermal, electronic, and optical properties. Such polymers could find applications in organic electronics or as specialized coatings. The use of click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), has also become a prominent method for creating complex biofunctional polymers, a field where versatile building blocks are in high demand. nih.gov

In medicinal chemistry, this compound can act as an intermediate for synthesizing more elaborate drug candidates. The isocyanate can be reacted with an amine- or hydroxyl-containing molecule of interest to form a new derivative, where the 1-phenylpyrrole fragment serves as a key pharmacophore. This strategy allows for the systematic modification of lead compounds to optimize their biological activity. Pyrrole-based structures are also key intermediates in the synthesis of DNA minor-groove binders and other targeted therapeutics. nih.gov The dual functionality of this compound thus positions it as a significant tool for innovation at the intersection of organic synthesis, materials science, and drug discovery.

Properties

IUPAC Name |

1-(4-isocyanatophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-9-12-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPOEEDBGHTYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428159 | |

| Record name | 1-(4-Isocyanatophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857283-60-4 | |

| Record name | 1-(4-Isocyanatophenyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Isocyanatophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Isocyanatophenyl 1h Pyrrole and Its Precursors

Pyrrole (B145914) Ring Construction Strategies

The formation of the 1-aryl-1H-pyrrole scaffold is the foundational step. Several classical and modern synthetic methods can be employed to achieve this, starting from various acyclic precursors. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrrole ring.

The Paal-Knorr synthesis is a cornerstone method for preparing substituted pyrroles. wikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, making it highly suitable for synthesizing N-substituted pyrroles. organic-chemistry.orgalfa-chemistry.com To generate the precursor for 1-(4-isocyanatophenyl)-1H-pyrrole, a 1,4-diketone like 2,5-hexanedione (B30556) would be reacted with a substituted aniline, such as 4-nitroaniline (B120555) or 4-aminoacetanilide. The use of 4-nitroaniline is common, as the nitro group can be subsequently reduced to an amine and then converted to the isocyanate.

The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism, elucidated by V. Amarnath et al., involves the initial formation of a hemiaminal upon attack of the amine on a protonated carbonyl group. wikipedia.orgorganic-chemistry.org This intermediate then attacks the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative, which subsequently dehydrates to yield the aromatic pyrrole ring. wikipedia.org The cyclization of the hemiaminal is considered the rate-determining step. alfa-chemistry.comrgmcet.edu.in

Numerous modifications have been developed to improve the efficiency and sustainability of the Paal-Knorr synthesis, including the use of various Brønsted or Lewis acid catalysts and greener reaction conditions. rgmcet.edu.in For instance, iron(III) chloride has been used as a mild catalyst for the condensation of 2,5-dimethoxytetrahydrofuran (B146720) (a 1,4-dicarbonyl equivalent) with various amines in water. organic-chemistry.org

Table 1: Examples of Paal-Knorr Pyrrole Synthesis Conditions

| Dicarbonyl Source | Amine | Catalyst/Conditions | Product | Reference |

| 2,5-Hexanedione | Primary Amine | Acetic Acid (weak acid) | N-Substituted Pyrrole | organic-chemistry.org |

| 1,4-Diketone | Ammonia (B1221849)/Primary Amine | Neutral or weakly acidic | Substituted Pyrrole | alfa-chemistry.com |

| 2,5-Dimethoxytetrahydrofuran | Amines/Sulfonamides | Iron(III) chloride in water | N-Substituted Pyrrole | organic-chemistry.org |

| Hexane-2,5-dione | Mono- and Diamines | Ascorbic acid (organocatalyst) | N-Substituted Pyrrole | researchgate.net |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient and atom-economical pathway to complex molecules like polysubstituted pyrroles. rsc.org Several MCRs are applicable to the synthesis of the N-aryl pyrrole core.

One notable example is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a C-N=C synthon. organic-chemistry.org This reaction involves the [3+2] cycloaddition of TosMIC with an activated alkene (an electron-deficient Michael acceptor) in the presence of a base. nih.govacs.org By choosing an appropriate chalcone (B49325) or α,β-unsaturated ketone derived from a 4-substituted aniline, this method can be adapted to form the desired N-aryl pyrrole framework. mdpi.com

Another approach involves the rhodium-catalyzed three-component assembly of an imine, diazoacetonitrile, and an activated alkyne. acs.org This reaction proceeds through a transient azomethine ylide, which undergoes a [3+2] cycloaddition with the alkyne to furnish 1,2-diaryl-substituted pyrroles. acs.org A one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines has also been reported to produce N-substituted 3-cyanopyrroles with high selectivity and yields. nih.gov

Modern synthetic chemistry offers powerful transition metal-catalyzed methods for forming C-N bonds, which can be applied to the N-arylation of pyrrole. These methods often provide alternative routes that can be more direct than classical cyclizations.

Cross-Coupling Reactions: The Buchwald-Hartwig amination and Ullmann condensation are prominent examples of cross-coupling reactions used to form N-arylpyrroles. These reactions involve coupling pyrrole (or a pyrrole salt) with an aryl halide (e.g., 4-bromonitrobenzene or 4-iodonitrobenzene) in the presence of a palladium or copper catalyst, respectively.

C-H Arylation: Direct C-H arylation of pyrroles represents a highly efficient strategy, avoiding the need for pre-functionalized starting materials. acs.org While C-H arylation of five-membered heteroarenes typically occurs at the α-position, specific catalysts have been developed to achieve β-selectivity. acs.orgelsevierpure.com For the synthesis of N-arylpyrroles, the focus would be on N-H arylation. Rhodium catalysts have been shown to be effective for the β-selective C-H arylation of pyrroles with aryl iodides. acs.org Copper-catalyzed C-H arylation of pyrroles with anilines, via in situ generated diazonium salts, has also been achieved at room temperature under neutral conditions. rsc.org Furthermore, cobalt complexes have been explored as earth-abundant catalysts for the photochemical C-H arylation of pyrroles. nih.gov

Palladium-Catalyzed Annulation: A Pd(TFA)₂-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with unprotected primary amines provides a "one-pot" method for synthesizing highly substituted pyrroles. mdpi.com The reaction proceeds through a cascade of enamine formation and an amino-alkene cyclization, using oxygen as the terminal oxidant under mild conditions. mdpi.com

While the target molecule, this compound, is achiral, the synthesis of chiral pyrrole derivatives is a significant area of research, particularly for applications in pharmaceuticals and catalysis. rsc.orgnih.govrsc.org These methods can be adapted to produce precursors with chiral centers.

One approach involves using chiral starting materials. For example, the Paal-Knorr reaction can be performed using chiral primary amines, such as esters of amino acids, to introduce a chiral substituent at the nitrogen atom. researchgate.net This strategy effectively transfers the chirality from the amine to the final pyrrole product. researchgate.net

Asymmetric catalysis provides another powerful tool. An enantioselective Barton-Zard reaction has been developed to create axially chiral pyrroles through a central-to-axial chirality transfer strategy. acs.org Additionally, cooperative catalysis, combining a Lewis base (like isothiourea) and a palladium catalyst, enables the direct enantioselective α-allylation of pyrrole acetic acid esters, installing a stereogenic center adjacent to the pyrrole ring. nih.gov Iridium-catalyzed intramolecular asymmetric allylic alkylation has also been used to achieve the asymmetric dearomatization of pyrroles, yielding spiro-2H-pyrrole derivatives with high enantioselectivity. rsc.org

The direct use of acetylene (B1199291) as a C2 synthon provides a fundamental route to the pyrrole ring. Industrially, pyrrole can be formed by passing a mixture of acetylene and ammonia through a hot tube or over a catalyst like heated alumina. slideshare.netslideshare.net

More sophisticated catalytic systems have been developed for this transformation under milder conditions. For instance, rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles (formed from alkynes) with alkenyl alkyl ethers produces substituted pyrroles. acs.orgorganic-chemistry.org This reaction proceeds via an intermediate α-imino rhodium carbene complex. acs.org Titanium-based catalysts have also been shown to mediate a [2+2+1] cycloaddition of alkynes and diazines (as a nitrene source) to form pyrroles through a Ti(II)/Ti(IV) redox cycle. pitt.edu Furthermore, the reaction of acetylene with ammonia can be catalyzed by various transition metals, with nickel salts showing notable activity for pyrrole formation under hydrothermal conditions. researchgate.net

Introduction of the Isocyanate Functionality

The final step in the synthesis of this compound is the conversion of the precursor, 1-(4-aminophenyl)-1H-pyrrole, into the target isocyanate.

The most common industrial method for manufacturing aryl isocyanates is the reaction of the corresponding primary amine with phosgene (B1210022) (COCl₂). google.comnwo.nl This process, known as phosgenation, is highly efficient but involves the use of extremely toxic phosgene, which presents significant handling and environmental risks. nwo.nlresearchgate.net

Given the hazards of phosgene, considerable research has focused on developing phosgene-free routes to isocyanates. nwo.nlresearchgate.net These alternative methods often involve the synthesis and subsequent decomposition of carbamate (B1207046) intermediates. researchgate.net

Reductive Carbonylation: Aromatic nitro compounds, such as 1-(4-nitrophenyl)-1H-pyrrole, can be converted to carbamates via reductive carbonylation using a palladium catalyst in the presence of an alcohol. nwo.nl

Decomposition of Carbamates: The carbamate precursor can then be thermolyzed to yield the isocyanate. The lability of the carbamate is key; phenyl carbamates, for example, undergo pyrolysis under milder conditions than their alkyl counterparts. nwo.nl

From Ureas: Another phosgene-free approach involves the alcoholysis of N-aryl ureas to form N-aryl carbamates, which can then be converted to isocyanates. This reaction can be promoted by various basic catalysts. researchgate.net

A non-phosgene route involving the reaction of an aryl formamide (B127407) with a diorganocarbonate, followed by thermolysis of the resulting carbamate, has also been developed. google.com

Phosgenation and Non-Phosgene Methods

The industrial production of aromatic isocyanates has traditionally been dominated by the phosgenation of primary amines. digitellinc.comacs.org However, due to the extreme toxicity of phosgene and the generation of corrosive hydrogen chloride (HCl) as a byproduct, significant research has focused on developing safer, non-phosgene alternatives. researchgate.netpatsnap.com

Phosgenation Methods: The reaction of an aromatic amine, such as 1-(4-aminophenyl)-1H-pyrrole, with phosgene (COCl₂) is the conventional route to the corresponding isocyanate. acs.orgresearchgate.net This process can be conducted in either the liquid or gas phase. acs.orgnih.gov

Liquid-Phase Phosgenation: This method involves reacting the amine with a solution of phosgene in an inert solvent like chlorobenzene (B131634) or o-dichlorobenzene. justia.com The reaction typically proceeds in two stages: a "cold phosgenation" to form a carbamoyl (B1232498) chloride and an amine hydrochloride, followed by a "hot phosgenation" at higher temperatures (120°C to 200°C) to convert the intermediate into the isocyanate and HCl. justia.com A variation of this is salt phosgenation, where the amine is first converted to its hydrochloride or carbonate salt before reacting with phosgene, which can proceed under milder conditions. acs.orgnih.gov

Gas-Phase Phosgenation: This process involves vaporizing the amine at high temperatures (200-600°C) and reacting it directly with gaseous phosgene. nih.gov

To mitigate the hazards of handling gaseous phosgene, solid phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate) are often used in laboratory-scale synthesis. researchgate.netchemicalforums.com The reaction of an aromatic amine with triphosgene, typically in the presence of a base like triethylamine (B128534) in a dry solvent such as dichloromethane (B109758) (DCM) or ethyl acetate, can produce the desired isocyanate in high yield. researchgate.netchemicalforums.com

Non-Phosgene Methods: In line with the principles of green chemistry, several phosgene-free routes to isocyanates have been developed. researchgate.net These methods avoid the use of hazardous materials and often involve catalytic processes. digitellinc.com

Reductive Carbonylation: This is a direct method to synthesize isocyanates by reacting nitroaromatics with carbon monoxide (CO). digitellinc.comnih.gov While being a concise route, it has faced challenges in achieving practical industrial application due to the need for effective catalysts and understanding the complex reaction mechanism. digitellinc.com

Carbamate Decomposition: A prominent two-step, non-phosgene alternative involves the synthesis of N-substituted carbamates followed by their thermal cracking to yield the isocyanate. researchgate.netnih.gov The carbamate precursors can be synthesized from nitro or amino compounds using various carbonyl sources like dimethyl carbonate (DMC) or urea (B33335). researchgate.netnih.gov This route is advantageous as it avoids the use of chlorine. researchgate.net For example, an aryl formamide can react with a diorganocarbonate, like diphenylcarbonate, to form a carbamate, which is then thermolyzed to produce the isocyanate. google.com

A comparison of these methods is presented in the table below.

| Method | Reagents | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| Liquid-Phase Phosgenation | Amine, Phosgene, Inert Solvent | Well-established, good yields | Highly toxic phosgene, corrosive HCl byproduct | acs.orgjustia.com |

| Triphosgene Method | Amine, Triphosgene, Base | Safer solid phosgene equivalent | Triphosgene is still highly toxic | researchgate.netchemicalforums.com |

| Reductive Carbonylation | Nitro-compound, Carbon Monoxide (CO), Catalyst | Direct, avoids phosgene | Requires catalyst development, complex mechanism | digitellinc.com |

| Carbamate Decomposition | Amine/Nitro-compound, Carbonyl source (e.g., DMC, Urea), Catalyst | Phosgene-free, no chlorine involved | Two-step process, requires thermal decomposition | researchgate.netnih.gov |

Derivatization of Aminophenylpyrroles to Isocyanates

The direct precursor for this compound is 1-(4-aminophenyl)-1H-pyrrole. The synthesis of this aminophenylpyrrole is a crucial first step. The Paal-Knorr pyrrole synthesis is a common and effective method for creating the pyrrole ring. researchgate.net This can involve the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, a derivative of p-phenylenediamine. researchgate.net For instance, 2,5-dimethoxytetrahydrofuran can react with various amines in the presence of a catalyst like iron(III) chloride to form N-substituted pyrroles. organic-chemistry.org

Once the 1-(4-aminophenyl)-1H-pyrrole precursor is obtained, the transformation of the primary amino group (-NH₂) to the isocyanate group (-NCO) is performed. This is a type of derivatization reaction. As discussed previously, this conversion is most commonly achieved through phosgenation or via non-phosgene routes.

In a laboratory setting, the reaction of 1-(4-aminophenyl)-1H-pyrrole with triphosgene in an inert solvent with a base is a practical method. researchgate.net A general procedure involves dissolving the amine in anhydrous DCM and adding a base like triethylamine at a low temperature (e.g., 0°C) under an inert atmosphere. chemicalforums.com A solution of triphosgene in DCM is then added dropwise. chemicalforums.com The resulting product is the desired this compound.

The derivatization of amines to isocyanates is a fundamental transformation in organic synthesis, essential for producing the building blocks for polyurethanes, agrochemicals, and pharmaceuticals. rsc.org The choice of derivatizing agent and reaction conditions is critical for achieving high yields and purity. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of isocyanates, including this compound, is a key area where the principles of green chemistry are being actively applied to address significant environmental and safety concerns. patsnap.comrsc.org The traditional reliance on phosgene is a major driver for this shift, as phosgene is an extremely toxic and corrosive chemical. digitellinc.comresearchgate.net

The development of phosgene-free synthetic routes is a primary goal of green chemistry in this context. researchgate.net The non-phosgene methods described, such as the reductive carbonylation of nitroarenes and the thermal decomposition of carbamates, represent more sustainable alternatives. digitellinc.comresearchgate.net These processes aim to reduce or eliminate the use of hazardous substances, thereby enhancing the safety of the chemical process. patsnap.com

Key green chemistry considerations for isocyanate synthesis include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. Direct synthesis methods like reductive carbonylation are, in principle, more atom-economical than multi-step routes. digitellinc.com

Use of Safer Chemicals: Replacing hazardous reagents like phosgene with less toxic alternatives such as dimethyl carbonate (DMC), urea, or even carbon dioxide (CO₂) as carbonyl sources. researchgate.net Triphosgene, while a solid and easier to handle than gaseous phosgene, is still highly toxic and its use requires stringent safety precautions. chemicalforums.com

Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents. Research is focused on developing efficient and recyclable catalysts for non-phosgene routes to improve reaction rates and selectivity. digitellinc.comnih.gov

Renewable Feedstocks: Exploring the use of bio-based resources for the synthesis of isocyanates to reduce reliance on fossil fuels. rsc.org While not yet widely applied to specific compounds like this compound, this is a growing area of research for the broader isocyanate industry. rsc.org

The transition towards these greener synthetic strategies not only mitigates health and environmental risks but also can lead to simplified processes by avoiding the handling of corrosive byproducts like HCl. researchgate.net The ongoing innovation in phosgene-free isocyanate synthesis promises a more sustainable future for the production of this important class of chemical intermediates. rsc.org

Chemical Reactivity and Transformation of 1 4 Isocyanatophenyl 1h Pyrrole

Reactivity Profile of the Isocyanate Group

The isocyanate group (–N=C=O) is characterized by its electrophilic carbon atom, which is susceptible to attack by a wide variety of nucleophiles. This reactivity is the cornerstone of polyurethane and polyurea chemistry and is a key feature of 1-(4-isocyanatophenyl)-1H-pyrrole.

Cycloaddition Chemistry

The isocyanate group can also participate in cycloaddition reactions, where the C=N or C=O double bonds act as dienophiles or dipolarophiles. For instance, aryl isocyanates have been shown to undergo [2+2] cycloaddition reactions with various partners. Furthermore, they can react with 1,3-dipoles, such as nitrones, to form five-membered heterocyclic rings. uludag.edu.tr In reactions with N,N-dimethylformamide, aryl isocyanates can lead to the formation of complex spiro compounds through a series of cycloaddition and rearrangement steps. acs.orgacs.org

Reactivity of the Pyrrole (B145914) Moiety

The pyrrole ring in this compound is an electron-rich aromatic system, making it prone to electrophilic attack. The nitrogen atom's lone pair is delocalized into the ring, increasing the electron density at the carbon atoms and activating them towards substitution reactions.

Electrophilic Aromatic Substitution Patterns

Pyrrole and its derivatives readily undergo electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and Friedel-Crafts acylation. Due to the electron-donating nature of the nitrogen atom, pyrrole is significantly more reactive than benzene (B151609). pearson.comonlineorganicchemistrytutor.com

The substitution pattern is highly regioselective, with a strong preference for attack at the C2 (α) position over the C3 (β) position. This is because the carbocation intermediate formed by attack at C2 is more stabilized by resonance, with the positive charge being delocalized over three atoms, including the nitrogen. In contrast, attack at C3 results in a less stable intermediate where the positive charge is only delocalized over two carbon atoms. pearson.comonlineorganicchemistrytutor.com The presence of the N-phenylisocyanate group, which is electron-withdrawing, is expected to decrease the reactivity of the pyrrole ring towards electrophilic attack compared to N-alkyl or unsubstituted pyrroles.

Table 2: General Electrophilic Aromatic Substitution Reactions of N-Aryl Pyrroles

| Reaction | Reagents | Typical Product |

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-1-aryl-1H-pyrrole |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 2-Nitro-1-aryl-1H-pyrrole |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | 2-Acyl-1-aryl-1H-pyrrole |

Note: This table is based on the general reactivity of N-aryl pyrroles as specific data for this compound was not found.

N-Functionalization and C-Functionalization Pathways

While the nitrogen atom of this compound is already substituted, further functionalization can be directed towards the carbon atoms of the pyrrole ring. C-functionalization is predominantly achieved through electrophilic substitution as described above. However, modern synthetic methods have expanded the toolbox for pyrrole functionalization.

Metal-catalyzed cross-coupling reactions, for example, allow for the introduction of various aryl, vinyl, or alkyl groups at specific positions of the pyrrole ring, provided a suitable handle like a halogen atom is present. Furthermore, directed C-H functionalization has emerged as a powerful strategy. acs.orgnih.govrsc.orgresearchgate.netresearchgate.net For instance, rhodium-catalyzed C-H amidation of anilides with isocyanates has been reported, suggesting that under specific catalytic conditions, the pyrrole C-H bonds could potentially be targeted. nih.gov

Advanced Functionalization Techniques (e.g., Late-Stage Functionalization)

The concept of late-stage functionalization (LSF) involves introducing functional groups into a complex molecule at a late step in the synthetic sequence. This approach is highly valuable in drug discovery and materials science for rapidly generating analogues with modified properties. nih.govscispace.com

For a molecule like this compound, LSF strategies could be employed to modify the pyrrole ring. For example, C-H functionalization methods that are tolerant of the isocyanate group could be used to install new substituents. nsf.gov While specific examples for the target molecule are not available, the broader field of C-H activation and late-stage functionalization of heterocycles is an active area of research and offers potential pathways for the derivatization of this compound. nsf.gov

Mechanistic Investigations of Key Reactions

The key reactions of this compound can be broadly categorized into two main types: reactions involving the isocyanate group and reactions involving the pyrrole ring.

Reactions of the Isocyanate Group

The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to nucleophilic attack. This reactivity is the basis for many of its most important transformations. The general mechanism for the reaction of aryl isocyanates with nucleophiles, such as alcohols and amines, proceeds through a nucleophilic addition pathway. This process is often catalyzed by bases or the nucleophile itself.

An electron-withdrawing group on the aryl ring can enhance the electrophilicity of the isocyanate carbon, thereby increasing the reaction rate. Conversely, electron-donating groups tend to decrease its reactivity. In the case of this compound, the electronic influence of the 1-phenyl-1H-pyrrole substituent on the isocyanate group is a key factor in determining its reactivity profile.

A widely accepted mechanism for the reaction of an aryl isocyanate with an alcohol to form a urethane (B1682113) involves the initial formation of a complex between the isocyanate and the alcohol. This is followed by a nucleophilic attack of the alcohol oxygen on the isocyanate carbon, leading to a zwitterionic intermediate. A subsequent proton transfer, which can be facilitated by another alcohol molecule acting as a proton shuttle, results in the final urethane product.

In some instances, particularly in the absence of a catalyst, the reaction may proceed through a more concerted mechanism. Computational studies on similar systems have explored the potential energy surfaces of these reactions, identifying transition states and intermediates to elucidate the most favorable reaction pathways.

Reactions Involving the Pyrrole Ring

The pyrrole ring in this compound is an electron-rich aromatic system. While the nitrogen atom's lone pair contributes to the aromatic sextet, the ring can still undergo various reactions.

One potential transformation is electrophilic substitution on the pyrrole ring. However, the reactivity of the pyrrole ring in this compound would be influenced by the deactivating effect of the 4-isocyanatophenyl group.

Furthermore, multicomponent reactions involving isocyanates and other reactants can lead to the formation of complex heterocyclic structures. For example, a one-pot, three-component reaction between an isocyanide, a dialkyl acetylenedicarboxylate, and phenyl isocyanate has been reported to produce 2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole derivatives. The proposed mechanism involves the initial formation of a zwitterionic intermediate from the isocyanide and the acetylenedicarboxylate, which then undergoes nucleophilic addition to the isocyanate, followed by cyclization. While this reaction does not directly involve this compound as a starting material, it provides a mechanistic framework for how the isocyanate functionality can be incorporated into complex pyrrole-containing ring systems.

In the context of polymerization, the chemical polymerization of pyrrole itself is known to proceed via an oxidative mechanism, often initiated by an oxidizing agent like ferric chloride. This process involves the formation of radical cations that couple to form oligomers and eventually the polymer. While the polymerization of this compound would primarily proceed through reactions of the isocyanate group to form polyurethanes or polyureas, the potential for the pyrrole ring to participate in or be affected by polymerization conditions is an area for further mechanistic investigation.

Polymerization Chemistry of 1 4 Isocyanatophenyl 1h Pyrrole

Homopolymerization and Copolymerization through the Pyrrole (B145914) Moiety

The pyrrole ring is a well-known monomer for producing conducting polymers through oxidative polymerization. The presence of the N-substituent, the 4-isocyanatophenyl group, influences the polymerization process and the properties of the resulting polymer.

The polymerization of pyrrole and its derivatives proceeds via an oxidative mechanism that couples monomer units through the α-positions (2 and 5) of the pyrrole ring. This can be achieved through both chemical and electrochemical methods. nih.gov

Chemical Oxidative Polymerization: This method involves the use of chemical oxidizing agents, such as iron(III) chloride (FeCl₃), ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), or hydrogen peroxide (H₂O₂), in a suitable solvent. For 1-(4-isocyanatophenyl)-1H-pyrrole, the polymerization would be initiated by the oxidation of the pyrrole ring, leading to the formation of radical cations. These radical cations then couple, and subsequent deprotonation and re-aromatization steps lead to the formation of a polypyrrole chain with pendant 4-isocyanatophenyl groups. The isocyanate group is generally stable under these conditions, provided that protic solvents or nucleophiles are excluded from the reaction mixture.

Electrochemical Polymerization: This technique offers significant control over the polymerization process and the resulting polymer film properties. mdpi.comrsc.org The polymerization is carried out in a three-electrode electrochemical cell containing a solution of the monomer and a supporting electrolyte. mdpi.com When a suitable potential is applied, the this compound monomer is oxidized at the surface of the working electrode, forming a film of the polymer. The thickness, morphology, and conductivity of the polymer film can be precisely controlled by adjusting parameters such as the applied potential, current density, and polymerization time. researchgate.net The oxidation potential of N-substituted pyrroles is generally higher than that of unsubstituted pyrrole. mdpi.com

The general mechanism for the electropolymerization of pyrrole is as follows:

Oxidation: The pyrrole monomer is oxidized at the electrode surface to form a radical cation.

Coupling: Two radical cations couple to form a dimer.

Deprotonation: The dimer loses two protons to form a neutral dimer.

Chain Growth: The dimer is more easily oxidized than the monomer, and it continues to react with other radical cations, leading to the growth of the polymer chain on the electrode surface.

Table 1: Comparison of Polymerization Methods for the Pyrrole Moiety

| Method | Initiator/Driving Force | Advantages | Disadvantages |

|---|---|---|---|

| Chemical Oxidative Polymerization | Chemical Oxidants (e.g., FeCl₃, (NH₄)₂S₂O₈) | - Scalable for bulk synthesis

| - Less control over polymer structure and morphology

|

| Electrochemical Polymerization | Applied Electrical Potential | - High control over film thickness, morphology, and properties

| - Requires a conductive substrate

|

The substitution at the nitrogen atom of the pyrrole ring has a significant impact on the architecture and properties of the resulting polypyrrole. The bulky 4-isocyanatophenyl substituent on this compound is expected to influence the polymer's structure in several ways:

Steric Hindrance: The substituent can decrease the planarity of the polypyrrole backbone by sterically hindering the rotation around the inter-ring single bonds. This can lead to a decrease in the conjugation length and, consequently, lower electrical conductivity compared to unsubstituted polypyrrole.

Morphology: The nature of the N-substituent can be used to control the morphology of the polymer. For example, specific substituents can lead to the formation of nanostructured materials like nanowires or nanotubes. maynoothuniversity.ie The isocyanate group, being rigid and polar, could promote specific intermolecular interactions that influence the packing of the polymer chains.

Solubility: The introduction of substituents can increase the solubility of polypyrroles in common organic solvents, which is a significant advantage for processing and characterization.

Functionality: The isocyanate group provides a reactive site for post-polymerization modification, allowing for the covalent attachment of other molecules or polymers to the polypyrrole backbone.

Research on other N-substituted polypyrroles has shown that the polymer's properties can be tailored by the choice of the substituent. maynoothuniversity.iecsircentral.netresearchgate.net For instance, N-substituted polypyrroles with liquid crystalline moieties have been synthesized, demonstrating that complex functionalities can be incorporated into the polymer architecture. researchgate.net

Polymerization via the Isocyanate Group

The isocyanate (-N=C=O) group is highly reactive towards nucleophiles, particularly those containing active hydrogen atoms, such as alcohols and amines. This reactivity allows this compound to act as a monomer in step-growth polymerization to form polyurethanes and polyureas.

Polyurethanes: The reaction of the isocyanate group of this compound with a diol or polyol results in the formation of a polyurethane. This is a polyaddition reaction where a urethane (B1682113) linkage (-NH-COO-) is formed. If a diisocyanate is reacted with a diol, a linear polyurethane is formed. The resulting polyurethane would have pendant pyrrole groups along the polymer chain. These pyrrole units can be subsequently polymerized to create a cross-linked or hybrid material.

Polyureas: Similarly, the reaction of the isocyanate group with a diamine leads to the formation of a polyurea through the creation of urea (B33335) linkages (-NH-CO-NH-). Polyureas are known for their excellent mechanical properties and thermal stability. The resulting polyurea would also feature pendant, polymerizable pyrrole groups.

Table 2: Reactants for Polyurethane and Polyurea Synthesis

| Target Polymer | Reactant for Isocyanate Group | Resulting Linkage |

|---|---|---|

| Polyurethane | Diol or Polyol (R-OH) | Urethane (-NH-COO-) |

| Polyurea | Diamine (R-NH₂) | Urea (-NH-CO-NH-) |

The high reactivity of the isocyanate group makes this compound an excellent candidate for the structural modification of existing polymers. Polymers with functional groups containing active hydrogens, such as hydroxyl (-OH), amine (-NH₂), or carboxylic acid (-COOH) groups, can be functionalized by grafting the pyrrole monomer onto their backbones.

This grafting process introduces the electroactive pyrrole moiety as a side chain on the original polymer. This allows for the combination of the properties of the host polymer (e.g., the mechanical strength and flexibility of a polyol) with the electronic properties of polypyrrole. This approach is a versatile method for creating new functional materials.

Development of Hybrid Polymer Systems

The dual functionality of this compound opens up pathways for the creation of sophisticated hybrid and cross-linked polymer systems. These systems can be designed to combine the desirable properties of different polymer classes.

One approach involves a two-step process:

First Polymerization: The this compound monomer is first polymerized through its isocyanate group with a suitable co-monomer (e.g., a diol) to form a linear polyurethane with pendant pyrrole groups.

Second Polymerization: The resulting polyurethane is then subjected to oxidative polymerization (either chemically or electrochemically) to polymerize the pendant pyrrole units. This step can lead to the formation of a cross-linked network, where the polyurethane chains are bridged by polypyrrole segments.

Such a hybrid material would be expected to exhibit a unique combination of properties. The polyurethane component would provide mechanical integrity, flexibility, and processability, while the interpenetrating or cross-linked polypyrrole network would impart electrical conductivity and electroactivity. These materials could have potential applications in areas such as flexible electronics, sensors, and antistatic coatings.

Advanced Polymerization Kinetics and Thermodynamics

The polymerization of this compound presents a complex scenario from a kinetic and thermodynamic standpoint due to the presence of two distinct and reactive functional groups: the isocyanate (-NCO) group and the pyrrole ring. The polymerization pathway, and consequently its kinetics and thermodynamics, is critically dependent on the chosen synthetic methodology, such as the type of initiator, catalyst, solvent, and temperature. The polymerization can proceed either through the isocyanate group, typically via anionic polymerization or cyclotrimerization, or through the pyrrole ring via oxidative polymerization.

Polymerization Involving the Isocyanate Moiety

The isocyanate group is well-known for its susceptibility to anionic polymerization and cyclotrimerization, leading to two different types of polymer structures. nih.govnih.gov

Anionic Polymerization: This pathway leads to the formation of linear polyisocyanates, which are classified as nylon-1 polymers. The reaction is typically initiated by nucleophiles, such as sodium diphenylmethane, at very low temperatures. acs.orgacs.org The kinetics of this process can be controlled to achieve a "living" polymerization, where termination and chain-transfer reactions are suppressed. acs.orgacs.org This is often achieved at temperatures around -98 °C to remain below the low ceiling temperature of isocyanate polymerization. acs.org The rate of propagation generally follows first-order dependence on both monomer and initiator concentrations. acs.org

Cyclotrimerization: In the presence of specific catalysts, such as tertiary amines or certain Lewis basic salts, three isocyanate groups can react to form a highly stable, six-membered isocyanurate ring. nih.govrsc.org When a difunctional monomer like this compound is used (considering the pyrrole as a substituent on a diisocyanate-like structure), this reaction leads to the formation of a rigid, highly cross-linked polyisocyanurate network. nih.gov The kinetics of this reaction can be adjusted by altering the catalyst concentration and temperature. rsc.org

The thermodynamics of isocyanate polymerization are characterized by a relatively low enthalpy change and a significant decrease in entropy, resulting in a low ceiling temperature. libretexts.org Above this temperature, depolymerization becomes thermodynamically favorable, limiting the molecular weight of the resulting polymer. Therefore, successful linear polymerization requires carefully controlled, low-temperature conditions. acs.org

Illustrative Kinetic Data for Anionic Polymerization of an Isocyanate Monomer

The following table presents representative kinetic data for the anionic polymerization of n-hexyl isocyanate, serving as a model to understand the potential behavior of the isocyanate group in this compound.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Polymerization Type | Living Anionic | THF Solvent, -98 °C, Initiator: Sodium Diphenylmethane | acs.org, acs.org |

| Propagation Rate Order (Initiator) | First-Order | ||

| Propagation Rate Order (Monomer) | First-Order | ||

| Dispersity (Đ) | 1.06 - 1.15 |

Polymerization Involving the Pyrrole Ring

The pyrrole ring can be polymerized through an oxidative process, which can be initiated either chemically with oxidants like ferric chloride (FeCl₃) or electrochemically. enpress-publisher.commdpi.com

The generally accepted mechanism involves the initial oxidation of the pyrrole monomer to form a radical cation. researchgate.net Two of these radical cations then couple to form a dimer, and subsequent oxidation and coupling steps lead to the growth of the polypyrrole chain. researchgate.netresearchgate.net

The kinetics of the chemical oxidative polymerization of pyrrole have been studied as a function of temperature to determine activation energies and other thermodynamic parameters for the initiation and propagation steps. researchgate.netresearchgate.net However, the presence of the N-substituent—in this case, the (4-isocyanatophenyl) group—is known to have a profound effect on the polymerizability of the pyrrole ring. Bulky N-substituents can sterically hinder the coupling of radical cations at the 2 and 5 positions, potentially slowing down or even completely blocking the polymerization process. acs.org Furthermore, the electronic properties of the substituent can alter the oxidation potential of the pyrrole monomer. acs.org

From a thermodynamic perspective, the oxidative polymerization of pyrrole is generally a favorable process, driven by the formation of strong carbon-carbon single bonds that constitute the polymer backbone. researchgate.net

Exemplary Kinetic and Thermodynamic Parameters for Chemical Polymerization of Pyrrole

This table provides research findings on the chemical polymerization of unsubstituted pyrrole, which can serve as a baseline for considering the polymerization of the pyrrole moiety in the target compound.

| Parameter | Value | Reference |

|---|---|---|

| Initiation Step | ||

| Activation Energy (Ea) | 79,485 ± 17 J/mol | researchgate.net |

| Activation Enthalpy (ΔH‡) | 77,091 ± 17 J | researchgate.net |

| Activation Entropy (ΔS‡) | 24.25 ± 0.06 J/K | researchgate.net |

| Propagation Step | ||

| Activation Energy (Ea) | 73,365 ± 14 J/mol | researchgate.net |

| Activation Enthalpy (ΔH‡) | 70,971 ± 14 J | researchgate.net |

| Activation Entropy (ΔS‡) | 10.55 ± 0.05 J/K | researchgate.net |

Advanced Characterization Techniques for 1 4 Isocyanatophenyl 1h Pyrrole and Its Polymeric Derivatives

Spectroscopic Analysis for Detailed Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 1-(4-isocyanatophenyl)-1H-pyrrole and tracking the chemical changes that occur during polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

NMR spectroscopy provides precise information about the local chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

For the monomer This compound , the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole (B145914) ring and the phenyl group. The pyrrole protons typically appear as two sets of multiplets, corresponding to the protons at the 2,5-positions and the 3,4-positions. ripublication.commdpi.com The phenyl group protons will present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The isocyanate carbon (-N=C=O) would have a characteristic chemical shift in the 120-140 ppm range. The carbons of the pyrrole and phenyl rings would appear in the aromatic region (typically 100-150 ppm).

Upon polymerization, the NMR spectrum of the resulting polypyrrole derivative would exhibit significant broadening of the peaks. This is due to the distribution of chemical environments and restricted segmental motion within the polymer chains. The distinct signals of the monomer would merge into broader resonances, and importantly, the signal corresponding to the isocyanate carbon would disappear, confirming its reaction during the polymerization process.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are based on the known spectra of pyrrole and substituted phenyl compounds.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrrole H-2,5 | ¹H | ~6.8 - 7.3 | t |

| Pyrrole H-3,4 | ¹H | ~6.2 - 6.5 | t |

| Phenyl H (ortho to N) | ¹H | ~7.4 - 7.6 | d |

| Phenyl H (ortho to NCO) | ¹H | ~7.2 - 7.4 | d |

| Pyrrole C-2,5 | ¹³C | ~120 - 125 | |

| Pyrrole C-3,4 | ¹³C | ~110 - 115 | |

| Phenyl C (ipso-N) | ¹³C | ~135 - 140 | |

| Phenyl C (ipso-NCO) | ¹³C | ~130 - 135 | |

| Phenyl C (ortho to N) | ¹³C | ~120 - 125 | |

| Phenyl C (ortho to NCO) | ¹³C | ~128 - 132 | |

| Isocyanate C | ¹³C | ~125 - 135 |

Note: 't' denotes triplet, 'd' denotes doublet. Actual values may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is highly sensitive to the specific functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of the monomer, this compound, is dominated by a very strong and sharp absorption band for the asymmetric stretching vibration of the isocyanate group (-N=C=O) around 2250-2280 cm⁻¹. youtube.com Other key peaks include the C-H stretching of the aromatic rings (~3100 cm⁻¹), N-H stretching (if any secondary products are present, though absent in the pure monomer), and various C-N and C=C stretching vibrations from the pyrrole and phenyl rings in the 1400-1600 cm⁻¹ region. acs.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric isocyanate stretch is also observable, and the aromatic ring vibrations are typically strong.

During polymerization to form a polypyrrole derivative, the most significant change is the complete disappearance of the strong isocyanate peak, indicating the consumption of this reactive group. The resulting polymer spectrum will show broad peaks characteristic of the polypyrrole backbone. These include C-C and C=C stretching in the pyrrole ring (around 1553 and 1489 cm⁻¹) and C-N stretching vibrations (around 1180 cm⁻¹). researchgate.net

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound and its Polymer

| Functional Group | Vibration Mode | Monomer (Expected) | Polymer |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2280 (Strong, Sharp) | Absent |

| Aromatic C-H | Stretch | ~3100 | ~3100 (Broad) |

| Pyrrole Ring | C=C / C-C Stretch | 1400 - 1600 | 1480 - 1560 (Broad) researchgate.net |

| Pyrrole Ring | =C-H in-plane bend | Not specified | ~1040 acs.org |

| Polymer Backbone | C-N Stretch | Not applicable | ~1170 - 1180 acs.orgresearchgate.net |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within conjugated systems.

The monomer, this compound, is expected to show absorption bands in the UV region corresponding to π-π* transitions within the phenyl and pyrrole rings. The conjugation between the two rings will influence the exact position of the absorption maximum.

Upon polymerization, a significant bathochromic (red) shift is observed. The extended π-conjugated system of the polypyrrole backbone allows for lower energy electronic transitions. Polypyrrole films typically exhibit a broad absorption peak in the visible region, often around 446 nm (2.77 eV), which is responsible for their characteristic dark color. acs.org This absorption is associated with the π-π* transition in the neutral polymer backbone.

Fluorescence spectroscopy is less commonly reported for these materials, as many conducting polymers, including polypyrrole, show little to no fluorescence, with non-radiative decay pathways being dominant. researchgate.net

X-ray Diffraction for Crystalline Structure and Polymer Morphology

X-ray diffraction (XRD) is the primary technique for analyzing the crystalline structure of materials. For the monomer, XRD could be used to determine its crystal lattice parameters if a single crystal can be grown.

For the polymeric derivatives, XRD is crucial for assessing the degree of crystallinity and morphology. Numerous studies have shown that electrochemically or chemically synthesized polypyrrole is generally amorphous or semi-crystalline in nature. acs.orgacs.orgresearchgate.net This is evidenced by the presence of a broad diffraction peak in the XRD pattern, rather than sharp peaks indicative of a well-ordered crystalline structure. This broad halo is typically observed in the 2θ range of 23° to 27.5°. acs.orgresearchgate.net The amorphous nature arises from the random arrangement and entanglement of the polymer chains.

Microscopic and Morphological Characterization (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of the polymeric materials. SEM studies of polypyrrole films and powders reveal that their morphology is highly dependent on the synthesis conditions, such as the oxidant, solvent, and any surfactants used. researchgate.neticm.edu.pl

Commonly observed morphologies for polypyrrole include granular or globular structures, where small spherical particles agglomerate to form the bulk material. acs.orgdtic.mil In some cases, more complex structures like nanofibers or nanotubes can be achieved through template-assisted synthesis. researchgate.net The particle or grain size can range from nanometers to micrometers. acs.org This morphological information is vital as it directly impacts properties like conductivity, surface area, and performance in applications such as sensors and capacitors.

Thermal Analysis Techniques

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of polymers.

For polypyrrole derivatives, TGA typically reveals a multi-stage decomposition process. ripublication.comacs.org

First Stage: An initial weight loss is commonly observed from room temperature up to around 110-120°C. This is attributed to the evaporation of trapped water, residual solvent, or other volatile impurities. ripublication.com

Second Stage: The main decomposition of the polypyrrole backbone begins at higher temperatures. The onset temperature for this degradation can vary but is often reported in the range of 220°C to 300°C. ripublication.comacs.org This stage involves the scission and breakdown of the polymer chains.

Third Stage: A final, slower decomposition may occur at even higher temperatures (e.g., above 400-500°C), leading to the formation of a stable carbonaceous residue. ripublication.com

Table 3: Typical Thermal Decomposition Stages of Polypyrrole Derivatives from TGA

| Temperature Range (°C) | Event | Typical Weight Loss (%) |

| ~30 - 120 | Desorption of water and volatiles | 5 - 15% ripublication.com |

| ~220 - 400 | Main decomposition of polymer backbone | 30 - 50% ripublication.comacs.org |

| > 400 | Carbonization/Final decomposition | Varies, leaves a char residue |

Chromatographic and Separation Techniques (e.g., Gel Permeation Chromatography, LCMS)

The characterization of both the monomeric this compound and its resulting polymeric architectures relies heavily on advanced chromatographic and separation techniques. These methods are indispensable for determining the purity of the monomer, understanding the molecular weight distribution of the polymers, and identifying any side products or degradation compounds formed during synthesis and subsequent processing. Techniques such as Gel Permeation Chromatography (GPC) and Liquid Chromatography-Mass Spectrometry (LCMS) provide critical insights into the molecular properties that govern the final material performance.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography, also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for the analysis of polymers. polymerchar.com It separates molecules based on their hydrodynamic volume, or size, in solution. The process involves passing a polymer solution through a column packed with porous gel; larger molecules elute first as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. intertek.com This allows for the determination of the molecular weight distribution (MWD) of the polymer. intertek.com

For polymeric derivatives of this compound, GPC is the primary method to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). intertek.com The PDI is a crucial measure of the breadth of the molecular weight distribution, which significantly influences the mechanical and thermal properties of the resulting polymer. intertek.comresearchgate.net For instance, a narrow PDI (closer to 1) indicates a more uniform polymer chain length, which can lead to more predictable material properties.

The analysis of isocyanate-functionalized prepolymers and polymers often requires high-temperature GPC (HT-GPC) due to their limited solubility in common GPC solvents at ambient temperatures. intertek.com The selection of an appropriate solvent and calibration standards is critical for obtaining accurate molecular weight data.

Table 1: Illustrative GPC Data for Poly(this compound) Samples

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polymer Batch A | 15,200 | 33,440 | 2.20 |

| Polymer Batch B | 18,500 | 38,850 | 2.10 |

| Polymer Batch C | 16,800 | 40,320 | 2.40 |

Note: The data presented in this table is illustrative and serves to represent typical results obtained from GPC analysis of polymers.

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. nih.gov LCMS is exceptionally useful for the analysis of the this compound monomer and for the characterization of its low molecular weight oligomers or degradation products.

For the monomer, a reverse-phase HPLC method can be developed to separate it from any starting materials, by-products from the synthesis (such as unreacted precursors or coupled side products), or hydrolysis products (e.g., the corresponding amine). The mass spectrometer then provides highly accurate mass information, confirming the identity of the main peak as this compound and helping to identify the chemical structures of any impurities. nih.gov

In the context of the polymeric derivatives, LCMS can be employed to analyze the initial stages of polymerization by identifying the formation of dimers, trimers, and other small oligomers. It is also an invaluable tool for studying the degradation pathways of the polymer, where it can separate and identify the small molecules that result from thermal or chemical breakdown. A validated LC/MS/MS method has been successfully used for the quantification of other pyrrole-based compounds, demonstrating the technique's suitability for this class of molecules. nih.gov

Table 2: Representative LCMS Analysis of a this compound Monomer Sample

| Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity |

| 5.8 | 199.0710 | This compound |

| 3.2 | 173.0917 | 1-(4-Aminophenyl)-1H-pyrrole (hydrolysis product) |

| 8.1 | 397.1375 | Dimer of this compound |

Note: The data in this table is hypothetical and for illustrative purposes to show the application of LCMS in purity assessment and by-product identification.

Computational and Theoretical Studies of 1 4 Isocyanatophenyl 1h Pyrrole

Quantum Chemical Calculations (e.g., DFT for Electronic Structure and Reactivity Prediction)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like 1-(4-isocyanatophenyl)-1H-pyrrole. These calculations provide detailed information about molecular orbitals, charge distribution, and the energies of different electronic states.

Detailed research findings from studies on analogous N-aryl heterocyclic systems, such as N-aryl pyrazoles, reveal key electronic features that are transferable to this compound. researchgate.net DFT calculations, often using functionals like B3LYP, are employed to determine properties such as C-H acidities and to understand the influence of substituents on the aromatic rings. researchgate.net For this compound, the electron-withdrawing isocyanate group is expected to significantly influence the electron density distribution across both the phenyl and pyrrole (B145914) rings.

The isocyanate group (-N=C=O) is a highly reactive functional group. DFT calculations on phenyl isocyanate demonstrate that the carbon atom of the isocyanate is highly electrophilic, making it susceptible to nucleophilic attack. mdpi.com This electrophilicity is a key factor in its reactivity, for instance, in the formation of urethanes when reacting with alcohols. mdpi.com The nitrogen atom of the pyrrole ring, on the other hand, can influence the electronic properties of the phenyl ring through resonance and inductive effects.

Table 1: Representative Data from DFT Calculations on Analogous Systems

| Property | Analogous System | Computational Method | Finding | Reference |

| C-H Acidity | N-aryl pyrazoles | DFT (B3LYP) | The acidity of C-H bonds is influenced by the nature and position of substituents on the aryl ring. | researchgate.net |

| Reaction Barrier | Phenyl isocyanate + Methanol | G3MP2BHandHLYP | The catalyst-free reaction has a significant energy barrier, which is substantially lowered by catalysts. | mdpi.com |

| Charge Distribution | Phenyl isocyanate | DFT | The isocyanate carbon atom carries a significant partial positive charge, indicating its electrophilic nature. | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Intermolecular interactions are also crucial, especially in the condensed phase. MD simulations can model how molecules of this compound would interact with each other and with solvent molecules. The simulations can reveal the formation of specific interaction patterns, such as π-stacking between the aromatic rings and hydrogen bonding involving the isocyanate group or C-H bonds. In polymers containing similar structural motifs, both hydrogen bonding and π-stacking have been identified as important drivers for self-assembly. researchgate.net

Table 2: Insights from Molecular Dynamics Simulations of Related Systems

| Studied Phenomenon | System | Key Finding | Reference |

| Local Structuring | Diketopyrrolopyrrole (DPP)-based oligomers | Aggregation is driven by interactions between DPP fragments, modulated by other conjugated parts of the molecule. | rsc.org |

| Conformational Ordering | Polymers with high charge carrier mobilities | A wide range of conformational ordering can result from changes in chemical structure. | chemrxiv.org |

| Intermolecular Interactions | Pyrrole dimers | Dispersion-corrected density functional calculations show a minimum interaction energy of -5.38 kcal/mol for parallel-displaced configurations. | researchgate.net |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy barriers. The isocyanate group of this compound is expected to be the primary site of reactivity.

These computational models can also investigate multicomponent reactions involving isocyanates. nih.gov For instance, DFT calculations have been used to probe the mechanism of reactions where an ylide attacks the isocyanate to form an amide bond. nih.gov Such studies provide a fundamental understanding of the factors controlling reactivity and selectivity, which is crucial for designing new synthetic routes and catalysts.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental spectra and for identifying unknown compounds.

For this compound, DFT calculations can be used to compute the vibrational frequencies and intensities of its infrared spectrum. The characteristic stretching frequency of the isocyanate group (-N=C=O) is a prominent feature that can be precisely calculated. Computational studies on other isocyanate-containing molecules, such as difluorothiophosphoryl isocyanate, have demonstrated that theoretical predictions can aid in the assignment of complex vibrational spectra. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations would predict the chemical shifts for the protons and carbons in the pyrrole and phenyl rings, providing a theoretical spectrum that can be compared with experimental data for structural verification. The calculated chemical shifts would be sensitive to the electronic environment of each nucleus, reflecting the influence of the isocyanate group and the interplay between the two aromatic rings.

Applications in Advanced Materials Science and Engineering

Development of Conductive and Optoelectronic Polymers

While no specific studies document the polymerization of 1-(4-isocyanatophenyl)-1H-pyrrole to create conductive or optoelectronic materials, its structure is highly suggestive of such applications. The pyrrole (B145914) ring is the monomer unit for polypyrrole (PPy), one of the most studied and utilized intrinsically conducting polymers due to its high conductivity, ease of synthesis, and good stability axsyn.com. In theory, the pyrrole group of this compound could undergo oxidative polymerization to form a polypyrrole backbone.

The pendant phenyl isocyanate groups would introduce significant functionality. This could lead to:

Modified Solubility and Processability: The phenyl isocyanate groups could improve the solubility of the resulting polymer in organic solvents, a common challenge with standard polypyrrole.

Tunable Optoelectronic Properties: The electronic properties of the polymer could be tuned by the introduction of the phenyl isocyanate moiety, potentially altering the bandgap and absorption characteristics, which is a key aspect in the design of materials for optoelectronics sabanciuniv.eduresearchgate.net.

Grafting and Copolymerization: The reactive isocyanate group could be used to graft the conductive polymer onto other polymer backbones or to create novel block copolymers, for instance, with poly(phenyl isocyanide)s, to develop new functional materials wipo.int.

Functional Coatings and Thin Films

The dual functionality of this compound makes it a promising candidate for the development of functional coatings and thin films researchgate.net. The pyrrole unit is known to adhere well to certain surfaces, including carbon-based materials researchgate.net. The isocyanate group is highly reactive towards nucleophiles such as hydroxyl (-OH) and amine (-NH₂) groups, which are often present on the surface of various substrates like metals, oxides, and other polymers.

This suggests that this compound could be used to:

Create Covalently Anchored Monolayers: It could form a self-assembled monolayer on a functionalized surface, with the isocyanate group forming a covalent bond with the substrate and the pyrrole group oriented outwards for further modification or polymerization.

Develop Polymer Brush Coatings: Surfaces could be functionalized with this molecule, followed by surface-initiated polymerization from the pyrrole moiety to grow dense polymer brushes, creating surfaces with tailored properties.

Form Cross-linked Thin Films: The molecule could be deposited as a thin film and subsequently cured through reactions involving the isocyanate groups, leading to a stable, cross-linked coating. Such films are integral to applications ranging from corrosion protection to electronic devices bldpharm.comresearchgate.net.

Materials for Chemical Sensor Technologies (excluding biosensing mechanisms)

Pyrrole-based polymers are frequently used in chemical sensors due to changes in their conductivity upon exposure to various analytes axsyn.com. The incorporation of a phenyl isocyanate group could enhance this functionality. Although no sensors specifically using this compound are documented, its potential is clear.

The isocyanate group could react with specific analytes containing hydroxyl or amine groups, leading to a detectable signal. More plausibly, polymers derived from this monomer could serve as the sensing material. The pendant isocyanate groups along the polymer chain would be available for reaction with target analytes, causing a significant and measurable change in the polymer's electrical or optical properties bldpharm.com. This could form the basis for chemiresistive or optical sensors for detecting nucleophilic compounds in the gas or liquid phase.

Supramolecular Assemblies and Host-Guest Chemistry

The aromatic nature of both the pyrrole and phenyl rings in this compound makes it a candidate for involvement in supramolecular chemistry, which relies on non-covalent interactions like π-π stacking. Pyrrole-based structures have been investigated as hosts in host-guest systems sigmaaldrich.com.

The molecule could potentially participate in the formation of:

Self-Assembled Structures: Through π-π stacking and dipole-dipole interactions, the molecule could self-assemble into ordered structures like sheets or columns.

Host-Guest Complexes: The electron-rich pyrrole ring could act as a host for electron-deficient guest molecules.

Functional Supramolecular Polymers: The isocyanate group could be reacted with a di-functional molecule (e.g., a diol or diamine) where the other functional group is capable of non-covalent recognition. This would lead to polymers held together by a combination of covalent and supramolecular bonds, creating responsive or self-healing materials.

Cross-linking Agents in Polymer Systems

The isocyanate group is a well-known functionality used in cross-linking agents for a wide variety of polymer systems, including polyurethanes and acrylics chemenu.com. Cross-linking agents create networks within polymers, significantly enhancing their mechanical properties, thermal stability, and chemical resistance.

This compound could serve as a novel cross-linking agent with added functionality:

Conductive Networks: When used to cross-link a non-conductive polymer matrix, the pyrrole groups could, upon oxidation, form percolating conductive pathways, transforming an insulating material into a conductive one.

Photo-or-Electro-Active Cross-links: The pyrrole moiety is electroactive and can be reversibly oxidized and reduced. A polymer network cross-linked with this molecule could potentially have its properties (e.g., swelling, mechanical stiffness) modulated by an electrical or electrochemical stimulus.

Enhanced Adhesion: When used in adhesive or coating formulations, the pyrrole group might offer improved adhesion to specific substrates, while the isocyanate provides the primary cross-linking reaction.

Future Research Directions and Emerging Opportunities

Rational Design of Novel Synthetic Routes

The development of efficient and innovative synthetic pathways to 1-(4-isocyanatophenyl)-1H-pyrrole is fundamental to unlocking its potential. While standard routes may exist, future research should focus on methodologies that offer improved yields, scalability, and sustainability.

One promising avenue lies in the application of isocyanide-based multicomponent reactions (I-MCRs). axsyn.comrsc.org These reactions are known for their efficiency in creating complex molecules like polysubstituted pyrroles in a one-pot domino procedure, which is a green and simple approach. axsyn.comrsc.org Research could be directed towards designing an I-MCR that incorporates the 4-isocyanatophenyl moiety directly, or a precursor that can be efficiently converted to the isocyanate in a subsequent step.

Another area for exploration is the use of advanced catalytic systems. For instance, ruthenium-based pincer-type catalysts have been successfully employed in the dehydrogenative coupling of secondary alcohols and amino alcohols to form substituted pyrroles. Investigating similar catalytic systems for the synthesis of N-aryl pyrroles could lead to more direct and atom-economical routes. The synthesis of related N-substituted pyrroles, such as 1-(4-boronobenzyl)-1H-pyrrole, has encountered challenges with functional group tolerance and deprotection, highlighting the need for robust synthetic strategies. researchgate.net Overcoming these hurdles for the isocyanate-substituted analogue is a key research objective.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Isocyanide-Based Multicomponent Reactions (I-MCRs) | High efficiency, one-pot synthesis, molecular diversity. axsyn.comrsc.org | Identification of suitable starting materials, optimization of reaction conditions. |

| Advanced Catalytic Systems (e.g., Ru-pincer catalysts) | High atom economy, direct C-N bond formation. | Catalyst stability, substrate scope, functional group tolerance towards the isocyanate. |

| Late-Stage Isocyanate Formation | Avoids the use of sensitive isocyanate group during pyrrole (B145914) ring formation. | Efficient and clean conversion of a precursor (e.g., amine, acyl azide) to the isocyanate. |

Exploration of Undiscovered Reactivity and Catalysis

The dual functionality of this compound—a reactive isocyanate group and an electron-rich pyrrole ring—opens up a vast field of unexplored reactivity and potential catalytic applications.

The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thiocarbamates, respectively. researchgate.net The relative reactivity with different functional groups is an area for detailed kinetic studies. researchgate.net While the general reactivity of isocyanates is well-documented, the influence of the N-pyrrolylphenyl substituent on the reactivity of the isocyanate group is a specific area for investigation. pcimag.com It is hypothesized that the electron-donating nature of the pyrrole ring could modulate the electrophilicity of the isocyanate carbon.

Furthermore, the pyrrole nucleus itself can participate in various reactions. The potential for this compound to act as a monomer in polymerization reactions is significant. The isocyanate group can undergo polyaddition reactions, while the pyrrole ring could be involved in electropolymerization to create conducting polymers. researchgate.net The interplay between these two reactive sites could lead to novel polymeric structures with unique properties.

In the realm of catalysis, the pyrrole nitrogen and the adjacent aromatic ring could act as a ligand for metal centers. The synthesis of organometallic complexes featuring this compound as a ligand could lead to new catalysts for a variety of organic transformations. The isocyanate group could serve as an anchoring point to immobilize these catalysts on a solid support. The potential for single-atom catalysts with pyrrole-type M-N4 sites has been explored for other applications and could be a direction for this compound as well. researchgate.net

Fabrication of High-Performance Functional Materials

A significant area of opportunity for this compound lies in the creation of high-performance functional materials. The ability to form stable covalent bonds via the isocyanate group makes it an excellent candidate for modifying the surfaces of other materials or for creating novel polymers.